molecular formula C22H18F3N3O B10915298 1-benzyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-benzyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10915298
M. Wt: 397.4 g/mol
InChI Key: SCVSWAGLKLKEBU-UHFFFAOYSA-N
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Description

1-Benzyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a trifluoromethyl group and a methoxyphenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-benzyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Cyclization to form the pyrazolo[3,4-b]pyridine core: This step often involves the use of electrophilic cyclization agents such as iodine or bromine.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Functionalization with benzyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions or cross-coupling reactions using palladium catalysts.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-Benzyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium hydride or lithium diisopropylamide.

    Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to attach various aryl or alkyl groups to the pyrazolo[3,4-b]pyridine core.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted pyrazolo[3,4-b]pyridines with potential biological activities.

Scientific Research Applications

1-Benzyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.

    Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of pyrazolo[3,4-b]pyridines and to design new derivatives with enhanced biological activities.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-benzyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biological pathways, leading to its observed therapeutic effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-Benzyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

    1-Benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the methoxyphenyl group, which may affect its biological activity and chemical properties.

    6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the benzyl group, potentially altering its binding affinity and selectivity.

    1-Benzyl-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group, which may reduce its potency and efficacy.

The presence of the trifluoromethyl group and the methoxyphenyl group in this compound makes it unique and potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C22H18F3N3O

Molecular Weight

397.4 g/mol

IUPAC Name

1-benzyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C22H18F3N3O/c1-14-20-17(22(23,24)25)12-18(16-10-6-7-11-19(16)29-2)26-21(20)28(27-14)13-15-8-4-3-5-9-15/h3-12H,13H2,1-2H3

InChI Key

SCVSWAGLKLKEBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)(F)F)CC4=CC=CC=C4

Origin of Product

United States

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